6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Description
6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a phenylpiperazine moiety have been reported to exhibit inhibitory activity against acetylcholinesterase (ache) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, such as ache, leading to inhibition of the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, thereby prolonging its action at the synapse.
Biochemical Pathways
By inhibiting ache, the compound could potentially affect cholinergic neurotransmission, which plays a crucial role in memory and cognition .
Result of Action
By inhibiting ache, the compound could potentially enhance cholinergic neurotransmission, which might have implications for cognitive function .
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-17-11-16-14(10-20(25)26-19(16)12-18(17)24)13-22-6-8-23(9-7-22)15-4-2-1-3-5-15/h1-5,10-12,24H,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYMGLZIANCHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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